1-(1-cyclopropyl-1H-imidazol-2-yl)-N-isopropylethanesulfonamide
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Overview
Description
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-isopropylethanesulfonamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a cyclopropyl group attached to an imidazole ring, which is further connected to an ethanesulfonamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-isopropylethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Sulfonamide Formation: The ethanesulfonamide moiety can be introduced by reacting the imidazole derivative with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-isopropylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines, alcohols, and thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-isopropylethanesulfonamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-isopropylethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor. These interactions can disrupt key biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
- 1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride
- 1-(1-cyclopropyl-1H-imidazol-2-yl)ethanol
Uniqueness
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-isopropylethanesulfonamide is unique due to the presence of the ethanesulfonamide moiety, which imparts distinct chemical properties and biological activities. This differentiates it from other similar compounds that may lack the sulfonamide group or have different substituents on the imidazole ring.
Properties
Molecular Formula |
C11H19N3O2S |
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Molecular Weight |
257.35 g/mol |
IUPAC Name |
1-(1-cyclopropylimidazol-2-yl)-N-propan-2-ylethanesulfonamide |
InChI |
InChI=1S/C11H19N3O2S/c1-8(2)13-17(15,16)9(3)11-12-6-7-14(11)10-4-5-10/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
FXTNHBVRXBQPTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C(C)C1=NC=CN1C2CC2 |
Origin of Product |
United States |
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